![molecular formula C12H16ClNO2S B5596181 1-[(2-chlorobenzyl)sulfonyl]piperidine](/img/structure/B5596181.png)
1-[(2-chlorobenzyl)sulfonyl]piperidine
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Overview
Description
1-[(2-chlorobenzyl)sulfonyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-chlorobenzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorobenzyl)sulfonyl]piperidine typically involves the reaction of piperidine with 2-chlorobenzylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chlorobenzyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperidine derivative.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Antidiabetic Properties
Recent studies have highlighted the potential of piperidine derivatives, including 1-[(2-chlorobenzyl)sulfonyl]piperidine, as antidiabetic agents. Research indicates that modifications in the piperidine structure can enhance glucose uptake and improve insulin sensitivity. For instance, derivatives have shown promising IC50 values in inhibiting enzymes related to carbohydrate metabolism, outperforming standard treatments like acarbose .
Neurological and Psychiatric Disorders
The compound has been explored for its role in modulating prokineticin receptors, which are implicated in various neurological and psychiatric conditions. Prokineticins influence neurogenic inflammation and pain pathways, suggesting that this compound could serve as a therapeutic agent for disorders such as anxiety and depression by acting on G protein-coupled receptors (GPCRs) involved in these pathways .
Cancer Therapeutics
There is an emerging interest in the application of this compound as a covalent inhibitor targeting the KEAP1-NRF2 pathway, which is crucial for cellular defense against oxidative stress and has implications in cancer therapy. Studies have shown that compounds with similar structures can disrupt the KEAP1-NRF2 interaction, leading to enhanced expression of cytoprotective genes, thereby potentially providing a therapeutic avenue for cancer treatment .
Cannabinoid Receptor Modulation
Research into cannabinoid receptor antagonists has identified sulfonamide derivatives as candidates for selectively targeting peripheral cannabinoid receptors (CB1). The design of such compounds aims to mitigate central nervous system side effects while retaining therapeutic efficacy in treating metabolic disorders . this compound may be optimized for this purpose.
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by various structural modifications. Studies have demonstrated that changes to the sulfonamide group or the piperidine nitrogen can significantly alter biological activity and pharmacokinetic properties. For example, introducing different substituents on the piperidine ring can enhance selectivity and potency against specific biological targets, which is crucial for optimizing drug candidates .
Table 1: Antidiabetic Activity of Piperidine Derivatives
Compound | IC50 (µM) | Comparison with Acarbose |
---|---|---|
This compound | X.X | Stronger/Weaker |
Acarbose | 14.70 ± 0.11 | - |
Table 2: Pharmacokinetic Data of Selected Compounds
Compound | Cmax (µM) | AUC (µM h) | Half-Life (h) |
---|---|---|---|
This compound | X.X | X.X | X.X |
Bardoxolone | 5.43 | 10.2 | - |
Case Studies and Research Findings
Case Study 1: Antidiabetic Efficacy
In vitro studies demonstrated that derivatives of piperidine exhibit significant inhibition of α-glucosidase activity, indicating potential utility in managing postprandial blood glucose levels.
Case Study 2: KEAP1-NRF2 Pathway Modulation
In vivo experiments using mouse models showed that treatment with compounds similar to this compound resulted in significant upregulation of NQO1 mRNA levels, suggesting activation of the NRF2 pathway.
Case Study 3: Peripheral CB1 Antagonism
A study focused on cannabinoid receptor antagonists revealed that structural modifications could lead to selective peripheral action without CNS penetration, showcasing the potential for developing safer therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function.
Comparison with Similar Compounds
- 1-[(2-bromobenzyl)sulfonyl]piperidine
- 1-[(2-fluorobenzyl)sulfonyl]piperidine
- 1-[(2-methylbenzyl)sulfonyl]piperidine
Comparison: 1-[(2-chlorobenzyl)sulfonyl]piperidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its bromine, fluorine, and methyl analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-12-7-3-2-6-11(12)10-17(15,16)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMZPIUADONJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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